(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone, also known as MTDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Research on analogs of (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone involves synthesizing boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions. The structural elucidation is achieved using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This detailed analysis helps in understanding the molecular geometry, electronic structure, and potential reactivity of these compounds (Huang et al., 2021).
Molecular Docking and Antimicrobial Activity
Design and Biological Evaluation : The design and synthesis of novel heterocyclic compounds, including pyrazoles and pyridines, indicate a focused effort on discovering new therapeutic agents. Molecular docking studies provide insights into the interaction of these molecules with biological targets, potentially leading to the development of antimicrobial and anticancer drugs. Compounds with specific substituents show significant biological activity, highlighting the importance of structural modifications in drug design (Katariya et al., 2021).
Anticonvulsant Agents
Sodium Channel Blockers : Derivatives designed as sodium channel blockers exhibit promising anticonvulsant activities. This research area explores the therapeutic potential of heterocyclic compounds in treating neurological disorders. The efficacy of these compounds in preclinical models suggests their relevance in drug development programs aimed at neurological diseases (Malik & Khan, 2014).
Anticancer Evaluation
Synthesis and Anticancer Activity : The exploration of heterocyclic compounds for anticancer activity involves synthesizing and testing novel compounds against various cancer cell lines. Some derivatives show higher potency than standard drugs, indicating the potential for further development as anticancer therapies. This line of research is crucial for expanding the arsenal of drugs available for cancer treatment (Gouhar & Raafat, 2015).
Mechanism of Action
Target of Action
It’s worth noting that many compounds with a thiadiazole core have been found to interact with a variety of biological targets .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Many compounds with similar structures have been found to affect a variety of biochemical pathways .
Pharmacokinetics
Many compounds with similar structures have been found to have a variety of pharmacokinetic properties .
Result of Action
Many compounds with similar structures have been found to have a variety of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-6-9-7(13-10-6)8(12)11-4-2-3-5-11/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANLPFOJLWWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.